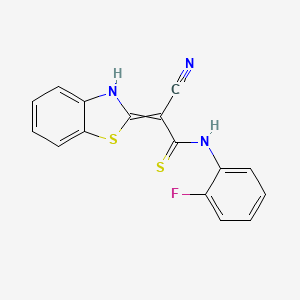
2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile is a complex organic compound that features a benzothiazole ring, a fluoro-substituted phenyl group, and a mercapto-acrylonitrile moiety. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile typically involves multi-step organic reactions. A common approach might include:
Formation of the Benzothiazole Ring: This can be achieved through the cyclization of 2-aminothiophenol with a suitable carbonyl compound.
Introduction of the Fluoro-Phenyl Group: This step might involve a nucleophilic aromatic substitution reaction where a fluoro-substituted aniline is reacted with an appropriate electrophile.
Formation of the Mercapto-Acrylonitrile Moiety: This could involve the reaction of a suitable thiol with an acrylonitrile derivative under basic conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitrile group can be reduced to primary amines.
Substitution: The fluoro-phenyl group can undergo various substitution reactions, such as nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, catalytic hydrogenation.
Substitution: Nucleophiles like amines, thiols under basic or acidic conditions.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile may have applications in:
Medicinal Chemistry: Potential use as a pharmacophore in drug design due to its unique structure.
Materials Science: Use in the development of novel materials with specific electronic or optical properties.
Biological Studies: Investigation of its biological activity, such as antimicrobial or anticancer properties.
Mechanism of Action
The mechanism of action would depend on the specific application. For instance:
In Medicinal Chemistry: It might interact with specific enzymes or receptors, inhibiting or modulating their activity.
In Materials Science: It might exhibit unique electronic properties due to its conjugated system, making it useful in electronic devices.
Comparison with Similar Compounds
Similar Compounds
2-Benzothiazol-2-yl-3-(phenylamino)-3-mercapto-acrylonitrile: Lacks the fluoro substitution.
2-Benzothiazol-2-yl-3-(2-chloro-phenylamino)-3-mercapto-acrylonitrile: Has a chloro instead of a fluoro group.
Uniqueness
The presence of the fluoro group in 2-Benzothiazol-2-yl-3-(2-fluoro-phenylamino)-3-mercapto-acrylonitrile can significantly alter its chemical reactivity and biological activity compared to its non-fluorinated analogs. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to form hydrogen bonds, which are crucial factors in drug design.
Properties
Molecular Formula |
C16H10FN3S2 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
2-(3H-1,3-benzothiazol-2-ylidene)-2-cyano-N-(2-fluorophenyl)ethanethioamide |
InChI |
InChI=1S/C16H10FN3S2/c17-11-5-1-2-6-12(11)19-15(21)10(9-18)16-20-13-7-3-4-8-14(13)22-16/h1-8,20H,(H,19,21) |
InChI Key |
XJKKFDDVMGYWHY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)NC(=C(C#N)C(=S)NC3=CC=CC=C3F)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















